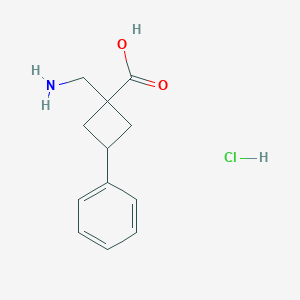

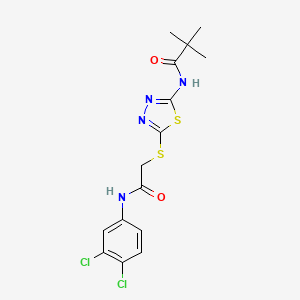

1-(Aminomethyl)-3-phenylcyclobutane-1-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(Aminomethyl)-3-phenylcyclobutane-1-carboxylic acid;hydrochloride” is a complex organic molecule. It contains functional groups such as an amino group (-NH2), a carboxylic acid group (-COOH), and a phenyl group (a benzene ring). These functional groups suggest that the compound could participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis Techniques

Research into the synthesis of related cyclobutane carboxylic acids has led to the development of various methods. For instance, the synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids was accomplished using a chiral precursor and a [2+2] photocycloaddition reaction (Gauzy et al., 2004). Similarly, a novel synthesis route for 1-aminocyclobutanecarboxylic acid was developed, indicating potential for industrial applications (Fu Zhi-feng, 2004).

Applications in Structural Studies

Structural studies of related compounds have been conducted to understand their properties better. The structure and conformation of cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid were determined using X-ray diffraction methods, revealing significant insights into the compounds' geometrical configuration (Reisner et al., 1983).

Bioconjugation Mechanisms

The mechanism of amide formation by carbodiimide, a reaction involving carboxylic acid and amine, was studied using hydrogels and cyclizable carboxylic acids. This research contributes to understanding bioconjugation in aqueous media, which is relevant to the synthesis and modification of compounds like 1-(Aminomethyl)-3-phenylcyclobutane-1-carboxylic acid; hydrochloride (Nakajima & Ikada, 1995).

Potential in Tumor Imaging

1-Aminocyclobutane[11C]carboxylic acid was explored as a potential tumor-seeking agent, showing preferential incorporation by several tumor types and rapid clearance from rat blood. This research indicates its potential use in positron emission tomography for tumor imaging (Washburn et al., 1979).

Fluorine-18 Labeling for PET

Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) was synthesized for positron emission tomography, demonstrating its utility in tumor imaging. The synthesis process involved a series of steps starting from benzyl bromide and epichlorohydrin (Shoup & Goodman, 1999).

properties

IUPAC Name |

1-(aminomethyl)-3-phenylcyclobutane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c13-8-12(11(14)15)6-10(7-12)9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYZSYFXKNFGBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(CN)C(=O)O)C2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B2716125.png)

![5-[(2,4-difluorophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B2716129.png)

![Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate](/img/structure/B2716133.png)

![N-(2,4-dichlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2716135.png)

![4-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2716136.png)

![3-(1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716138.png)

![3-[3-(Dimethylsulfamoylamino)phenyl]-6-propoxypyridazine](/img/structure/B2716140.png)

![2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-isopropylacetamide](/img/structure/B2716141.png)